Tolfenpirad

Descripción general

Descripción

Tolfenpirad es un insecticida y acaricida a base de pirazol desarrollado por Mitsubishi Chemical Corporation. Se utiliza principalmente para controlar una amplia gama de plagas en varios cultivos, incluidas las hortalizas, las frutas y las plantas de té. This compound funciona inhibiendo la cadena de transporte de electrones mitocondrial, lo que interrumpe el metabolismo energético de los organismos diana .

Aplicaciones Científicas De Investigación

Tolfenpirad tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como compuesto modelo en estudios de insecticidas a base de pirazol.

Biología: Investigado por sus efectos en varias especies de insectos y su potencial como herramienta para el control de plagas.

Medicina: Explorado por su posible uso en el control de enfermedades transmitidas por vectores al atacar a los vectores de insectos.

Industria: Utilizado en las prácticas agrícolas para proteger los cultivos de las plagas, mejorando así el rendimiento y la calidad

Mecanismo De Acción

Tolfenpirad ejerce sus efectos inhibiendo el complejo I en la cadena de transporte de electrones respiratoria mitocondrial. Esta inhibición interrumpe el proceso de transporte de electrones, lo que lleva a una reducción en la producción de ATP y finalmente causa la muerte del organismo diana. El principal objetivo molecular es el complejo I mitocondrial, que es crucial para el metabolismo energético .

Compuestos Similares:

- Fenazaquin

- Piridaben

- Fenpiroxímate

Comparación: this compound, al igual que Fenazaquin, Piridaben y Fenpiroxímate, inhibe el complejo I mitocondrial. This compound es único por su actividad de amplio espectro y su eficacia contra plagas resistentes a otras clases de insecticidas, como los carbamatos y los organofosforados. Esto lo convierte en una herramienta valiosa en las estrategias de control integrado de plagas .

Análisis Bioquímico

Biochemical Properties

Tolfenpyrad interacts with the mitochondrial electron transport system, specifically inhibiting complex I . This interaction disrupts the normal biochemical reactions within the pests, leading to their elimination .

Cellular Effects

Tolfenpyrad’s primary cellular effect is the inhibition of complex I of the respiratory electron transport chain in the mitochondria . This disruption of cellular respiration leads to the death of the pest organism . In addition, Tolfenpyrad has been found to have antibiotic activity against Francisella, a bacterial genus .

Molecular Mechanism

Tolfenpyrad exerts its effects at the molecular level primarily through the inhibition of complex I in the mitochondrial respiratory electron transport chain . This inhibition disrupts the normal flow of electrons, leading to a halt in the production of ATP, the energy currency of the cell .

Temporal Effects in Laboratory Settings

The effects of Tolfenpyrad have been observed to change over time in laboratory settings. For instance, plasma concentrations of Tolfenpyrad reached maximum levels 8–12 hours after administration, demonstrating a biphasic elimination .

Dosage Effects in Animal Models

In animal models, the effects of Tolfenpyrad have been observed to vary with different dosages. For instance, the lowest observed adverse effect level (LOAEL) in rats was found to be 0.56 mg/kg body weight per day .

Metabolic Pathways

Tolfenpyrad is involved in several metabolic pathways. The main metabolic pathways of Tolfenpyrad in rats include the oxidation of the methyl group on the tolyloxy ring and hydroxylation followed by dehydration at the ethyl group on the pyrazole ring .

Transport and Distribution

Tolfenpyrad is widely distributed in the tissues, with higher concentrations found in the liver, kidney, bone marrow, and brown fat . It is absorbed at least 58% of the dose, with excretion of radioactivity in urine (2–3%) and bile (51–70%), and residual radioactivity in the carcass (5–11%) 48 hours after dosing .

Subcellular Localization

Given its mode of action, it can be inferred that Tolfenpyrad likely localizes to the mitochondria where it inhibits complex I of the electron transport chain .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Tolfenpirad implica varios pasos clave:

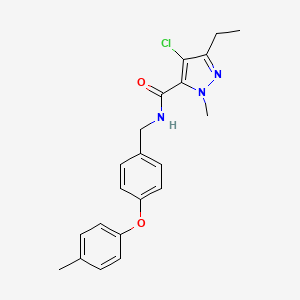

Materiales de Partida: Los principales materiales de partida son el ácido 1-metil-3-etil-4-cloro-5-pirazola carboxílico y la 4-(4-metilfenoxi)bencilamina.

Reacción de Mitsunobu: Estos materiales de partida se someten a una reacción de Mitsunobu en un disolvente orgánico a temperatura ambiente, facilitada por un compuesto de coordinación de fosfina y un reactivo azo.

Reacción de Acilación: La mezcla se somete entonces a una reacción de acilación para obtener 4-cloro-3-etil-1-metil-5-pirazola cloruro de formilo.

Reacción de Condensación: El cloruro de formilo se condensa entonces con 4-(4-metilfenoxi)bencilamina, seguido de enfriamiento y calentamiento a temperatura ambiente.

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se suele aislar y purificar mediante técnicas de cromatografía en columna y secado .

Tipos de Reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes.

Reducción: Las reacciones de reducción pueden producirse en condiciones específicas, a menudo con agentes reductores como el borohidruro de sodio.

Sustitución: this compound puede participar en reacciones de sustitución, en las que los grupos funcionales son reemplazados por otros grupos en condiciones adecuadas.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Disolventes: Disolventes orgánicos como dimetilbenceno, etanol.

Principales Productos: Los principales productos que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .

Comparación Con Compuestos Similares

- Fenazaquin

- Pyridaben

- Fenpyroximate

Comparison: Tolfenpyrad, like Fenazaquin, Pyridaben, and Fenpyroximate, inhibits mitochondrial complex I. Tolfenpyrad is unique in its broad-spectrum activity and effectiveness against pests resistant to other classes of insecticides, such as carbamates and organophosphates. This makes it a valuable tool in integrated pest management strategies .

Propiedades

IUPAC Name |

4-chloro-5-ethyl-2-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2/c1-4-18-19(22)20(25(3)24-18)21(26)23-13-15-7-11-17(12-8-15)27-16-9-5-14(2)6-10-16/h5-12H,4,13H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPALTCMYPARVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057952 | |

| Record name | Tolfenpyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129558-76-5 | |

| Record name | Tolfenpyrad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129558-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolfenpyrad [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129558765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolfenpyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-5-carboxamide, 4-chloro-3-ethyl-1-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLFENPYRAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OHA74571QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.